6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
Preparation Methods
The synthesis of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with appropriate organic substrates under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents and conditions for these reactions include the use of catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. In medicinal applications, the compound may target specific molecular pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione can be compared with other boron-containing compounds such as boronic acids and boronate esters. These compounds share similar reactivity patterns but differ in their specific applications and stability. For instance, boronic acids are widely used in Suzuki-Miyaura coupling reactions, while boronate esters are often used in the synthesis of complex organic molecules .
Similar Compounds
Boronic acids: Commonly used in cross-coupling reactions.
Boronate esters: Utilized in organic synthesis for the formation of complex molecules.
Boranes: Known for their use in hydroboration reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWDGQXUAQEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678941 | |
Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943552-01-0 | |
Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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